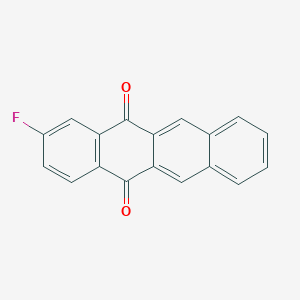

2-Fluorotetracene-5,12-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

91786-17-3 |

|---|---|

Molecular Formula |

C18H9FO2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-fluorotetracene-5,12-dione |

InChI |

InChI=1S/C18H9FO2/c19-12-5-6-13-16(9-12)18(21)15-8-11-4-2-1-3-10(11)7-14(15)17(13)20/h1-9H |

InChI Key |

NQAKVMKUCHVMSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C3=O)C=C(C=C4)F |

Origin of Product |

United States |

Significance of Polycyclic Aromatic Quinones in Organic Electronics

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a significant class of organic semiconductors, valued for their distinct optical, electrical, and magnetic properties that stem from their extended π-conjugated systems and varied structures. rsc.org These planar molecules often facilitate strong crystal packing, which enables efficient intermolecular overlap of π-orbitals, a key factor for charge transport. spiedigitallibrary.org Within this broad class, polycyclic aromatic quinones (PAQs), which are PAHs containing ketone functional groups, have garnered substantial interest for their applications in organic electronics, including devices like light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic cells. mdpi.com

The development of high-performance organic electron acceptors is crucial for advancing organic optoelectronic devices. nankai.edu.cn PAQs often serve as foundational structures in the design of these electron-accepting (n-type) materials. Their inherent electron-deficient nature, which can be further tuned through chemical modification, makes them suitable candidates for electron transport layers in various electronic applications. spiedigitallibrary.orgnankai.edu.cn The ability to systematically modify the central core of these molecules allows for precise control over their electronic properties and aggregation behavior, which directly impacts device performance. nankai.edu.cn

Rationale for Fluorination in Tetracene 5,12 Dione Systems

Fluorination is a powerful and widely used strategy in the design of organic semiconductors to modify their material properties. Introducing fluorine atoms, the most electronegative element, into a π-conjugated system like tetracene-5,12-dione has several profound effects. A primary outcome is the conversion of a p-type (hole-transporting) or ambipolar semiconductor into an n-type (electron-transporting) one without significantly altering the molecule's size. spiedigitallibrary.org This is due to the strong electron-withdrawing nature of fluorine, which lowers the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). spiedigitallibrary.orgresearchgate.net

The systematic lowering of HOMO and LUMO levels through fluorination leads to several advantages:

Improved Electron Injection/Transport: Lower LUMO levels facilitate more efficient electron injection from common electrodes and enhance electron transport capabilities.

Increased Air Stability: Many high-performance organic semiconductors are prone to degradation in the presence of oxygen and moisture. The lower HOMO levels resulting from fluorination make the molecules less susceptible to oxidation, thereby increasing their environmental stability.

Tuning of Crystal Packing: The introduction of fluorine can alter intermolecular interactions, such as C–H···F and F···F interactions, influencing the solid-state packing of the molecules. This can lead to more favorable π-stacking arrangements for efficient charge transport. acs.org

Narrowed Energy Gap: Theoretical and experimental studies on fluorinated acenes, such as perfluorotetracene, have shown a narrowing of the HOMO-LUMO gap compared to their non-fluorinated counterparts. spiedigitallibrary.org This modification of the optical and electronic gap can be beneficial for specific applications in optoelectronic devices. spiedigitallibrary.org

A theoretical study using density functional theory (DFT) on various aromatic molecules confirmed that fluorination significantly impacts electronic structure, including frontier molecular orbital energies, ionization potentials, and electron affinities, making it a key strategy for developing novel n-type organic semiconductors. researchgate.net

Overview of Research Directions for 2 Fluorotetracene 5,12 Dione

Strategies for Regioselective Fluorination within the Tetracene-5,12-dione Scaffold

Achieving regioselective fluorination is crucial for fine-tuning the properties of tetracene-5,12-dione. Various synthetic strategies have been developed to control the precise placement of fluorine atoms on the aromatic core.

Cycloaddition Reactions in the Synthesis of Fluorinated Polycyclic Aromatic Quinones

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing the polycyclic framework of fluorinated quinones. researchgate.netresearchgate.net This approach involves the reaction of a diene with a dienophile to form a six-membered ring, which can be subsequently aromatized.

The Diels-Alder reaction is a cornerstone in the synthesis of polycyclic aromatic compounds (PACs). researchgate.netresearchgate.net It allows for the assembly of the core structure from smaller, often readily available, building blocks. researchgate.net In the context of fluorinated tetracene-5,12-diones, a common strategy involves the [4+2] cycloaddition of a substituted diene with a fluorinated dienophile, such as a fluorinated benzoquinone. beilstein-journals.org The reaction of benzocyclobutenes (BCBs), which act as masked dienes, with benzoquinone or naphthoquinone derivatives is a notable example. researchgate.net This method provides a versatile route to various polycyclic quinones. researchgate.netuni-hannover.de

The regioselectivity of the Diels-Alder reaction is a critical aspect, and it is influenced by the electronic and steric properties of the substituents on both the diene and the dienophile. The use of fluorinated starting materials allows for the direct incorporation of fluorine atoms into the desired positions of the final quinone structure. researchgate.net For instance, the reaction between a fluorinated diene and a non-fluorinated quinone, or vice versa, can be employed to synthesize specifically fluorinated products.

Recent advancements have also explored inverse electron demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, such as a tetrazine. nih.gov While not directly applied to this compound in the provided results, this methodology offers a potential alternative for constructing the heterocyclic core of related compounds. nih.gov The choice of dienophile is broad, with quinones and arynes being common, but other dienophiles with activated carbon-carbon double or triple bonds are also utilized to introduce functional groups into the polycyclic system. researchgate.netresearchgate.net

Friedel-Crafts-Type Cyclization for Fluorinated Quinone Frameworks

Friedel-Crafts reactions represent a fundamental method for forming carbon-carbon bonds on aromatic rings and are widely used in the synthesis of polycyclic systems. nih.govrsc.org This electrophilic aromatic substitution can be applied to construct the tetracene-5,12-dione framework through intramolecular cyclization of appropriately substituted precursors. beilstein-journals.org

The synthesis of the tetracene-5,12-dione core can be achieved through a Friedel-Crafts acylation, where an aromatic ring is acylated in the presence of a Lewis acid catalyst. beilstein-journals.org This is often followed by a cyclization step to build the fused ring system. For instance, the intramolecular cyclization of substituted benzoic acids promoted by strong acids like H3PO4 can lead to the formation of anthraquinone (B42736) derivatives, which are precursors to tetracenediones. beilstein-journals.org The efficiency of these cyclizations can be enhanced by the presence of electron-donating groups on the aromatic ring. beilstein-journals.org

In the context of fluorinated quinones, pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs) can be synthesized via the Friedel-Crafts cyclization of fluoroalkenes. researchgate.net This method allows for the regioselective introduction of fluorine atoms. The general strategy involves the synthesis of a precursor molecule containing an aromatic ring and a side chain that can undergo intramolecular cyclization. For example, a suitably substituted biphenyl (B1667301) derivative can be prepared and then cyclized to form the desired polycyclic framework. unit.no The use of trifluoroacetic acid (TFA) as a catalyst for intramolecular Friedel-Crafts reactions has been shown to be highly efficient in certain cases, leading to high yields of the cyclized product. nih.govrsc.org

Electrochemical Synthesis Approaches for Polycyclic Quinones

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the synthesis of polycyclic quinones (PAQs). beilstein-journals.orgunit.no This approach typically involves the anodic oxidation of polycyclic aromatic phenols (PAPs) in a microfluidic flow cell. unit.nobeilstein-journals.orgntnu.no

The electrochemical oxidation of PAPs proceeds through the formation of a phenoxonium cation, which is then trapped by a nucleophile, such as methanol, to form an acetal (B89532). beilstein-journals.orgunit.nontnu.no This acetal intermediate can then be hydrolyzed to the corresponding quinone. beilstein-journals.orgunit.no The position of the initial hydroxyl group on the polycyclic aromatic hydrocarbon guides the position of the resulting quinone. beilstein-journals.orgntnu.no Para-quinones are generally formed when the para-position of the phenol (B47542) is available, while ortho-quinones are produced from substrates where the para-position is part of the larger polycyclic system. beilstein-journals.orgntnu.no

This electrochemical method has been successfully applied to synthesize various quinone metabolites. unit.no The use of a continuous flow system allows for good control over the reaction conditions and can handle challenges such as hydrogen gas evolution at the cathode by recycling the reaction mixture. beilstein-journals.orgunit.no The supporting electrolyte can often be easily separated from the product, allowing for its recycling and contributing to the sustainability of the process. beilstein-journals.org While the direct electrochemical synthesis of this compound is not explicitly detailed in the provided search results, the methodology is broadly applicable to the synthesis of a wide range of polycyclic quinones from their corresponding phenols. unit.nobeilstein-journals.orgunit.nontnu.no

Functionalization and Derivatization of this compound

The functionalization and derivatization of the this compound core are essential for tailoring its properties for specific applications in materials science. By introducing various substituents, it is possible to modify the compound's solubility, electronic characteristics, and solid-state organization.

Methods for Peripheral Functionalization

Peripheral functionalization refers to the introduction of substituents at the outer positions of the polycyclic aromatic core. This strategy is crucial for modulating the electronic properties and solid-state packing of the molecules, which are key determinants of their performance in electronic devices. nih.gov

The introduction of fluorine atoms is a particularly effective method for peripheral functionalization, as fluorine's high electronegativity can significantly alter the electronic structure of the molecule. uni-marburg.deresearchgate.net Regioselective fluorination allows for precise control over the frontier orbital energies, which are critical for charge transport in organic semiconductors. nih.gov While the optical gap may not be significantly affected, the crystal packing can be dramatically altered, leading to changes in photoluminescence and other solid-state properties. nih.gov

Cycloaddition reactions are a powerful tool for achieving peripheral functionalization. beilstein-journals.org For instance, [3+2] cycloadditions of in-situ generated N-aryl nitrile imines with polycyclic 1,4-quinones can yield fused pyrazole (B372694) derivatives. beilstein-journals.orgd-nb.info This method provides a straightforward route to trifluoromethylated polycyclic pyrazoles, which are a class of peripherally functionalized quinone derivatives. beilstein-journals.org

Another approach involves the use of benzocyclobutenes (BCBs) and benzodicyclobutenes (BDCBs) as precursors in bidirectional synthesis strategies. uni-hannover.de These molecules can react with quinones to form larger polycyclic systems, and the substituents on the BCB or BDCB precursors determine the peripheral functionalization of the final product. researchgate.netuni-hannover.de

While the direct peripheral functionalization of this compound is not extensively detailed in the provided results, the methodologies for functionalizing related polycyclic quinones and aromatic systems offer a clear path for achieving this goal. These strategies are essential for the rational design of new materials with optimized properties for advanced electronic applications.

Advanced Synthetic Approaches and Challenges in Preparation of this compound

A common and established method for the synthesis of tetracene-5,12-diones involves the Friedel-Crafts acylation reaction. This approach is exemplified by the preparation of this compound, which is a known compound. google.com One documented procedure involves a double Friedel-Crafts cyclization of a suitably substituted benzoylbenzoic acid precursor. For instance, the synthesis can be achieved starting from 2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid. This precursor undergoes an intramolecular cyclization in the presence of a strong acid catalyst system, typically a melt of aluminum chloride and sodium chloride at elevated temperatures. The subsequent hydrolysis of the reaction mixture yields the desired product.

However, this classical approach is often hampered by several challenges. The harsh reaction conditions, including high temperatures and the use of strong Lewis acids, can lead to side reactions and the formation of impurities, complicating the purification process. Furthermore, the solubility of polycyclic quinones, including fluorinated derivatives, is often very low in common organic solvents, which poses a significant challenge for both reaction monitoring and product isolation and purification. amolf.nlbeilstein-journals.org

In the broader context of synthesizing substituted tetracenequinones, researchers have explored more advanced strategies to overcome these limitations. One such strategy is the "global functionalization" of the parent tetracene molecule. chemrxiv.orgnsf.govnih.gov This approach begins with the readily available tetracene and introduces oxygen functionalities through sequential oxidation reactions. For example, a cobalt-catalyzed oxidation can yield tetracene-5,12-dione, which can then be further oxidized, for instance with ruthenium catalysts, to introduce hydroxyl groups on the aromatic core. chemrxiv.orgnsf.govnih.gov While powerful, this methodology faces its own set of challenges, particularly in achieving high regioselectivity on the polycyclic aromatic system. Computational studies are often employed to predict the most reactive sites for functionalization based on the molecule's frontier molecular orbitals. nsf.gov

Another powerful tool for the construction of the tetracene skeleton is the Diels-Alder reaction. researchgate.netacs.orgbeilstein-journals.org This [4+2] cycloaddition offers a convergent and often highly regioselective route to the core structure. By carefully selecting the diene and dienophile, various substituents can be incorporated into the final molecule. For the synthesis of this compound, a potential advanced approach could involve the Diels-Alder reaction of a fluorinated diene with a naphthoquinone derivative. The subsequent aromatization of the cycloadduct would then yield the target quinone. Challenges in this approach can include the stability of the diene and the control of stereoselectivity in the initial cycloaddition step.

The introduction of the fluorine atom itself presents a strategic challenge. It can be incorporated early in the synthesis, as in the Friedel-Crafts route starting with a fluorinated precursor. Alternatively, late-stage fluorination strategies could be envisioned, although these are less commonly reported for this specific class of compounds. The synthesis of related fluorinated polyacenes, such as 6,13-difluoropentacene, highlights some of the difficulties that can be encountered, including the potential for halogen exchange reactions when using certain Friedel-Crafts reagents and the intrinsic instability of some fluorinated intermediates. beilstein-journals.org

A comparative overview of a classical versus a potential advanced approach is presented in the table below.

Table 1: Comparison of Synthetic Approaches to this compound

| Feature | Classical Friedel-Crafts Approach | Potential Advanced Diels-Alder Approach |

|---|---|---|

| Starting Materials | 2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid | Fluorinated diene and Naphthoquinone |

| Key Reaction | Intramolecular Friedel-Crafts acylation | [4+2] Cycloaddition |

| Advantages | Utilizes established reaction principles. | High potential for regioselectivity and convergence. |

| Challenges | Harsh reaction conditions, potential for side products, low solubility of intermediates. | Stability of the diene, control of aromatization step. |

The synthesis of analogues, such as 8-bromotetracene-5,12-dione, provides further insight into the challenges of preparing halogenated tetracenequinones. The preparation of this bromo-analogue often involves the reaction of 1,4-naphthoquinone (B94277) with α,α,α',α'-tetrabromo-o-xylene in the presence of sodium iodide. amolf.nl This reaction, while effective, requires high temperatures and long reaction times. The subsequent conversion of such bromo-derivatives to their fluoro-counterparts is a theoretical possibility but can be challenging to achieve efficiently.

Table 2: Research Findings on the Synthesis of Halogenated Tetracene-5,12-diones

| Compound | Synthetic Method | Key Reactants | Noted Challenges | Reference |

|---|---|---|---|---|

| This compound | Intramolecular Friedel-Crafts Acylation | 2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid, AlCl₃/NaCl | High temperatures, potential for impurities. | google.com |

| 8-Bromotetracene-5,12-dione | Annulation | 1,4-Naphthoquinone, α,α,α',α'-Tetrabromo-o-xylene, NaI | High temperatures, long reaction times. | amolf.nl |

| 6,13-Difluoropentacenequinone | Friedel-Crafts Acylation | ortho-lithiated 1,4-difluoroanthracene and phthalic anhydride (B1165640) | Low solubility, instability of intermediates, unwanted side reactions. | beilstein-journals.org |

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic properties of organic molecules. These theoretical approaches provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (HOMO-LUMO Gap)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that a molecule is more polarizable and has higher chemical reactivity. The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. For organic molecules, the choice of the functional (e.g., B3LYP, wB97X-D) and the basis set (e.g., 6-311++G(d,p)) significantly influences the calculated HOMO-LUMO gap.

Time-Dependent Density Functional Theory (TDDFT) for Optical Excitations

To study how a molecule interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method calculates the energies of electronic excitations, which correspond to the absorption of light. The calculated excitation energies can be compared with experimental absorption spectra. It is important to note that the energy of the first electronic excitation calculated by TDDFT is often lower than the HOMO-LUMO gap obtained from a ground-state DFT calculation. This difference arises because the TDDFT calculation accounts for the interaction between the excited electron and the hole it leaves behind.

Analysis of Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule accepts an electron. Within the framework of DFT, these properties can be approximated using the energies of the frontier molecular orbitals. According to Koopmans' theorem, the IP can be estimated as the negative of the HOMO energy, and the EA can be approximated as the negative of the LUMO energy. These values are fundamental to understanding a molecule's behavior in redox reactions and its potential use in electronic devices.

Molecular Geometry Optimization and Electronic Charge Distribution Studies

Before calculating electronic properties, the molecule's three-dimensional structure is optimized to find its most stable conformation (lowest energy state). DFT is a powerful tool for this geometry optimization. Once the optimized geometry is obtained, the distribution of electronic charge within the molecule can be analyzed. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which shows regions of positive and negative electrostatic potential on the electron density surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Charge Transport Mechanism Studies in this compound Systems

The efficiency of organic electronic devices depends heavily on how easily charge carriers (electrons or holes) can move between molecules. Theoretical studies are vital for understanding these charge transport mechanisms.

Theoretical Estimation of Reorganization Energies for Charge Transfer

The rate of charge transfer between adjacent molecules is influenced by a crucial parameter known as the reorganization energy (λ). This energy corresponds to the structural relaxation of a molecule and its surrounding environment upon gaining or losing a charge. It consists of two components: the internal reorganization energy (related to changes in the geometry of the molecule itself) and the external reorganization energy (related to the relaxation of the surrounding medium). A lower reorganization energy generally facilitates faster charge transfer. Computational methods, including DFT, can be used to estimate the internal reorganization energy by calculating the energy difference between the neutral and charged states in their respective optimized geometries.

Assessment of Intermolecular Electronic Couplings and π-Stacking Interactions

Intermolecular electronic coupling is a critical parameter that governs charge transport in organic semiconductor materials. It describes the ease with which an electron or hole can move between adjacent molecules. In materials like this compound, this coupling is heavily influenced by π-stacking interactions, which are noncovalent interactions between the π-orbitals of aromatic rings. rsc.orgencyclopedia.pub The geometry of this stacking—whether face-to-face, parallel-displaced, or T-shaped—dictates the degree of orbital overlap and, consequently, the magnitude of the electronic coupling. encyclopedia.publibretexts.org

Computational studies on related tetracene systems have shown that the introduction of substituents can significantly alter the crystalline packing, which in turn affects electronic properties. acs.orgresearchgate.net For instance, the perfluorination of tetracene leads to substantial changes in the crystal structure, impacting charge-transport characteristics. acs.org While direct sandwich-style stacking can be electrostatically repulsive, a staggered (parallel-displaced) arrangement is often favored, placing electron-poor regions of one molecule over electron-rich regions of another, leading to attractive electrostatic interactions. encyclopedia.pub The introduction of an electronegative fluorine atom in this compound is expected to modify the molecule's quadrupole moment, influencing these electrostatic interactions and favoring specific π-stacking motifs that maximize electronic coupling. libretexts.org Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to quantify these electronic coupling values (transfer integrals) for various dimer configurations, providing insight into the most probable charge transport pathways within a crystal lattice. nih.govresearchgate.net

Computational Models for Predictive Charge Mobility Analysis

Predicting the charge mobility of a material like this compound before its synthesis is a key goal of computational chemistry. Theoretical models are used to simulate charge transport and estimate mobility values. A common approach involves a multi-scale modeling strategy.

First, quantum chemical methods (typically DFT) are used to calculate two key parameters for a pair of neighboring molecules:

Electronic Coupling (or Transfer Integral, t): As discussed previously, this measures the electronic interaction strength between molecules. acs.orgresearchgate.net

Reorganization Energy (λ): This is the energy required to relax the geometry of a molecule and its surroundings when it gains or loses a charge. A lower reorganization energy is desirable for efficient charge transport.

These parameters are then used as inputs for charge transport models. For materials where charge carriers are somewhat localized on individual molecules, charge transfer can be described as a "hopping" process. The rate of hopping between adjacent molecules can be estimated using frameworks like Marcus theory.

Impact of Fluorination on the Electronic and Photophysical Properties of Tetracene-5,12-dione Analogues

Fluorination is a widely used and effective strategy in the design of organic electronic materials to tune their electronic properties. seanryno.comresearchgate.net The introduction of fluorine atoms, which are highly electronegative and relatively small, can profoundly alter the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). spiedigitallibrary.orgresearchmap.jp This modification directly affects the material's charge injection/extraction barriers, charge transport characteristics, and optical properties. In the context of tetracene-5,12-dione analogues, fluorination serves to lower both the HOMO and LUMO energy levels, a crucial feature for developing n-type (electron-transporting) or ambipolar organic field-effect transistors (OFETs). acs.orgspiedigitallibrary.org

Modulation of Orbital Energy Levels and Optical Band Gaps

The primary electronic effect of substituting hydrogen with fluorine on an aromatic system is inductive electron withdrawal. This effect stabilizes both the HOMO and LUMO levels, shifting them to lower energies. researchgate.netresearchmap.jp Theoretical (DFT) and experimental (electrochemical) studies on tetracene and its perfluorinated analogue, perfluorotetracene, clearly demonstrate this trend. Perfluorination is calculated to increase ionization potentials and electron affinities by approximately 1 eV. acs.org This substantial stabilization of the LUMO is particularly beneficial for creating electron-accepting materials. spiedigitallibrary.orgresearchmap.jp

For this compound, a similar, albeit less dramatic, effect is anticipated compared to the fully perfluorinated version. The single fluorine atom will lower the energy levels relative to the parent tetracene-5,12-dione. The HOMO-LUMO gap, which determines the optical absorption onset, is also affected. DFT calculations and electrochemical measurements on tetracene and perfluorotetracene show a slight narrowing of the gap upon fluorination. spiedigitallibrary.org This suggests that fluorination can be used to fine-tune the optical band gap and, therefore, the absorption spectrum of the material.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Tetracene | DFT (B3LYP/6-31G) | -5.11 | -2.34 | 2.77 |

| Electrochemical | - | - | 2.59 | |

| Perfluorotetracene | DFT (B3LYP/6-31G) | -6.17 | -3.60 | 2.57 |

| Electrochemical | - | - | 2.51 |

Effects on Aromaticity and Molecular Planarity

The performance of organic semiconductors is also linked to molecular structure, specifically planarity and π-electron delocalization (aromaticity). seanryno.comacs.org A planar molecular backbone facilitates effective π-π stacking in the solid state, which is essential for efficient intermolecular charge transport. researchgate.net Tetracene itself is a planar molecule composed of four fused benzene (B151609) rings. mdpi.com The introduction of a single, small fluorine atom is not expected to induce significant steric hindrance that would force the tetracene-5,12-dione core out of planarity. Maintaining planarity is a key advantage of using fluorine for electronic tuning compared to bulkier substituents. seanryno.com

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational dynamics and intermolecular interactions that are often difficult to probe experimentally. nih.govmdpi.com While a rigid molecule like this compound has limited conformational flexibility, MD simulations are invaluable for understanding its behavior in the condensed phase (i.e., as a liquid, crystal, or thin film).

In the context of organic electronics, MD simulations can be used to model the self-assembly and packing of this compound molecules. Starting from a random arrangement, the simulation can predict the most stable crystalline polymorphs or the morphology of an amorphous thin film. This is crucial because the solid-state packing determines the intermolecular distances and orientations, which in turn govern the π-stacking interactions and electronic couplings discussed earlier. nih.gov By analyzing the trajectories from an MD simulation, researchers can extract key structural information, such as radial distribution functions and orientational order parameters, to characterize the material's structure. This information can then be used to build realistic models for subsequent quantum chemical calculations of electronic properties, bridging the gap between single-molecule properties and bulk material performance. mdpi.com

Structure Property Relationships in 2 Fluorotetracene 5,12 Dione Derivatives

Correlation between Molecular Architecture and Electronic Band Structure

The molecular architecture, specifically the number and position of fluorine substituents on the tetracene-5,12-dione core, has a direct and predictable impact on the electronic band structure. The primary effect of fluorination is the stabilization of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Quantum chemical calculations and spectroscopic data show that increasing the degree of fluorination systematically lowers the energy levels of both the HOMO and LUMO. nih.gov This phenomenon is attributed to the strong electron-withdrawing nature of the fluorine atoms. Despite the significant shift in orbital energies, the optical gap between them is often only minimally affected. nih.gov This allows for the tuning of charge injection properties and environmental stability of the material without drastically altering its fundamental light-absorbing characteristics. nih.gov The fluorination strategy has proven effective in downshifting the energy levels of high-performance fused-ring electron acceptors. kaust.edu.sa

| Feature | Influence of Fluorination | Primary Reason |

| HOMO Level | Energy is lowered (stabilized) | Inductive effect of electronegative fluorine atoms |

| LUMO Level | Energy is lowered (stabilized) | Inductive effect of electronegative fluorine atoms |

| Optical Band Gap | Generally shows minimal change | Both HOMO and LUMO levels are lowered to a similar extent |

This interactive table summarizes the general effects of fluorination on the electronic band structure of acene-dione derivatives.

Influence of Fluorine Position and Substitution Patterns on Charge Transport Characteristics

The position and pattern of fluorine substitution are critical factors that dictate the charge transport characteristics of 2-fluorotetracene-5,12-dione derivatives. Fluorination can significantly enhance charge carrier mobility for both electrons and holes, a desirable trait for semiconductor applications. nih.govnih.gov This enhancement is not merely due to changes in electronic energy levels but is deeply rooted in the modification of the material's structural and dynamic properties at the molecular level. nih.gov

Research indicates that the primary mechanism for improved charge transport in fluorinated systems is a reduction in the reorganization energy. nih.gov Fluorination can lead to a more rigid and ordered molecular structure due to stronger hydrogen bonding and dipolar interactions, which reduces thermal atomic fluctuations. nih.gov This structural stabilization means less energy is required to deform the molecule during the charge hopping process, leading to faster charge transfer rates. nih.gov Furthermore, specific substitution patterns can introduce new intermolecular electron transfer channels through halogen bonds and strengthen π–π stacking, which provides more efficient pathways for charge carriers to move through the material. nih.gov The strategic placement of fluorine can thus be used to tailor charge transport characteristics for specific electronic applications. rsc.org

| Parameter | Effect of Strategic Fluorination | Consequence for Charge Transport |

| Reorganization Energy | Decreased | Faster charge transfer rates |

| Structural Order | Increased | Reduced energetic disorder, prolonged carrier lifetime kaust.edu.sa |

| Intermolecular Interactions | Enhanced π-stacking, potential for halogen bonds nih.gov | Improved electronic coupling and mobility nih.gov |

| Charge Carrier Mobility | Increased for both electrons and holes | More efficient device performance nih.govnih.gov |

This interactive table outlines how fluorination influences key parameters related to charge transport.

Design Principles for Modulating Optoelectronic Properties through Molecular Engineering

Molecular engineering through regioselective fluorination offers a precise method for tuning the optoelectronic properties of tetracene-5,12-dione derivatives. The goal is to control light absorption, emission, and charge generation to suit the demands of devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Key design principles have emerged from systematic studies:

Energy Level Alignment: As established, fluorination lowers frontier orbital energies. nih.govkaust.edu.sa This principle is used to align the energy levels of the fluorinated tetracenedione with other materials in a device to facilitate efficient charge injection or separation.

Morphology Control: Fluorination can be used to manipulate the thin-film morphology of the material. This optimization can accelerate charge separation, reduce geminate recombination of charge pairs, and suppress energetic disorder, all of which contribute to improved device efficiency. kaust.edu.sa

Photophysical Tuning: The substitution pattern can alter intermolecular interactions in the solid state, leading to the formation of excimers (excited-state dimers). This can result in strongly red-shifted photoluminescence with longer lifetimes, a property that can be engineered for specific emission colors in OLEDs. nih.gov By attaching different electron-donating groups to the fluorinated core, the light absorption profile can be expanded into the red and near-infrared regions of the spectrum. nih.govresearchgate.net

Effects of Crystal Packing and Solid-State Organization on Material Performance

The performance of an organic semiconductor is critically dependent on its solid-state organization. Fluorination has a profound effect on the crystal packing of tetracene derivatives, often inducing a shift from the herringbone packing motif, common in the parent hydrocarbon acenes, to a more planar, co-facial π-stacking arrangement. nih.govnih.gov

This change in molecular arrangement is driven by the introduction of specific, weak intermolecular interactions involving fluorine, such as C-H···F-C contacts. nih.govresearchgate.net These interactions can act as "structural directors," guiding the molecules to assemble in a particular way. nih.govnih.govresearchgate.net The resulting solid-state structure directly impacts material performance:

Herringbone Packing: Typically associated with parent acenes, this motif can result in moderate electronic coupling between molecules.

π-Stacking: This arrangement, often promoted by fluorination, can significantly increase the π-orbital overlap between adjacent molecules. nih.gov This enhanced electronic coupling provides efficient pathways for charge transport along the stacking direction, contributing to higher charge carrier mobility. nih.govrylene-wang.com

The ability to control the transition between these packing motifs through fluorination is a cornerstone of designing high-performance organic electronic materials. The resulting three-dimensional stack structure provides a robust transport channel for charge carriers, ultimately enhancing device performance. nih.gov

| Packing Motif | Typical Intermolecular Interactions | Consequence for Performance |

| Herringbone | C-H···π interactions | Moderate charge transport |

| Planar π-Stacking | π-π interactions, C-H···F contacts nih.govresearchgate.net | Enhanced electronic coupling, higher charge mobility nih.govnih.gov |

This interactive table compares the common crystal packing motifs in acene derivatives and their impact on material performance.

Advanced Characterization Techniques for 2 Fluorotetracene 5,12 Dione Based Materials

Spectroscopic Analysis for Electronic and Vibrational States

Spectroscopy is a cornerstone in the characterization of 2-fluorotetracene-5,12-dione, offering deep insights into its electronic transitions and the vibrational modes of its chemical bonds.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) absorption spectroscopy are pivotal techniques for probing the electronic structure of conjugated organic molecules like this compound. This method measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions, primarily π-π* transitions within the aromatic system.

The extended π-conjugated system of the tetracene backbone is expected to give rise to strong absorption bands in the visible region of the spectrum. For the parent compound, tetracene, characteristic absorption bands are observed between 400 and 550 nm, which are responsible for its orange color. researchgate.net The introduction of the dione functionality and the fluorine substituent on the tetracene framework modifies the electronic distribution and orbital energies, leading to shifts in the absorption maxima (λmax). The fluorine atom, being an electron-withdrawing group, can induce a bathochromic (red-shift) or hypsochromic (blue-shift) effect depending on its position and interaction with the conjugated system.

While specific experimental data for this compound is not extensively reported in publicly available literature, the expected absorption characteristics can be inferred from related compounds. The table below shows the absorption maxima for the parent tetracene molecule as a reference.

| Compound | Solvent/State | Absorption Maxima (λmax) [nm] |

|---|---|---|

| Tetracene | Thin Film | 442, 472, 504, 532 |

Data sourced from studies on the parent molecule, tetracene, for illustrative purposes. researchgate.net

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. It provides detailed information about the chemical structure, molecular symmetry, and bond characteristics. For this compound, FT-Raman spectroscopy would reveal characteristic vibrational frequencies corresponding to the stretching and bending modes of its functional groups.

Key vibrational modes that would be expected in the Raman spectrum include:

C=C stretching modes of the aromatic rings, typically found in the 1400-1600 cm-1 region. These are often strong in Raman spectra of polycyclic aromatic hydrocarbons.

C=O stretching modes of the dione groups, expected around 1650-1700 cm-1. The conjugation with the aromatic system would influence the exact position of this peak.

C-F stretching mode , which would provide direct evidence of fluorination. This bond typically exhibits a characteristic vibration in the 1000-1300 cm-1 range.

Ring breathing modes and other skeletal vibrations of the tetracene core at lower frequencies.

Analysis of these vibrational bands can confirm the molecular structure and provide insights into the effects of fluorination on the quinoidal and aromatic moieties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While 1H and 13C NMR provide information about the carbon-hydrogen framework, 19F NMR is uniquely suited for analyzing fluorinated compounds. wikipedia.orghuji.ac.il

19F NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. alfa-chemistry.com For fluorine attached to an aromatic ring (fluoroarenes), chemical shifts typically appear in a specific range. The electron-withdrawing nature of the adjacent dione groups and the aromatic ring currents would influence the precise chemical shift.

Key features expected in the 19F NMR spectrum:

A single resonance corresponding to the single fluorine atom on the tetracene-5,12-dione skeleton.

The chemical shift value would be characteristic of an aryl fluoride. ucsb.edu

Spin-spin coupling (J-coupling) between the 19F nucleus and adjacent 1H nuclei would cause the signal to appear as a multiplet (e.g., a doublet of doublets), providing crucial information about the fluorine's position on the aromatic ring. wikipedia.org Long-range couplings are also common in 19F NMR. wikipedia.org

| Type of Compound | Typical 19F Chemical Shift Range (ppm) |

|---|---|

| Aryl Fluorides (-ArF-) | +80 to +170 (relative to neat CFCl3) |

This table provides a general chemical shift range for illustrative purposes. ucsb.edu The exact shift for this compound would depend on its specific electronic structure and solvent.

Electrochemical Characterization

Electrochemical methods are critical for determining the redox properties of this compound, which are fundamental to its potential use in organic electronics. These techniques measure the molecule's ability to accept and donate electrons.

Cyclic Voltammetry (CV) is the primary technique used to investigate the redox behavior of electroactive species. By measuring the current response to a sweeping potential, CV can determine the reduction and oxidation potentials of a compound. For this compound, the quinone moieties are expected to be the primary redox-active centers, undergoing reversible or quasi-reversible reductions.

The CV of this compound would likely show one or two reduction waves corresponding to the formation of the radical anion and then the dianion. The potentials at which these events occur are indicative of the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing fluorine atom is expected to lower the LUMO energy, making the molecule easier to reduce compared to the non-fluorinated parent compound, tetracene-5,12-dione. This would result in a positive shift of the reduction potentials. nih.govnih.gov

From the onset potentials of the reduction (Ered) and oxidation (Eox) peaks, the energies of the frontier molecular orbitals (HOMO and LUMO) can be estimated using empirical relationships. These values are crucial for assessing the suitability of the material for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Differential Pulse Voltammetry (DPV) is a related electrochemical technique that offers higher sensitivity and better resolution than cyclic voltammetry. DPV is often used to obtain more accurate measurements of redox potentials, especially for processes that may be close together or have low signal intensity in a standard CV scan. The data is presented as a peak-shaped plot, where the peak potential is closely related to the standard redox potential. This technique would be valuable for precisely determining the reduction potentials of this compound, complementing the information obtained from CV.

Structural and Thermal Analysis

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the supramolecular architecture, revealing the nature and geometry of intermolecular interactions such as π-π stacking, C–H···O, and potential C–F···H or C–F···π interactions, which are critical in governing the material's bulk properties.

Despite the importance of this data, specific crystallographic information for this compound, such as unit cell parameters, space group, and atomic coordinates, has not been reported in the accessible scientific literature.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

As with the crystallographic data, specific TGA data for this compound, including its onset decomposition temperature and degradation profile, is not available in the reviewed literature.

In the absence of direct experimental data for this compound, a detailed and specific analysis as per the requested outline cannot be provided. The scientific community awaits further research and publication of the synthesis and characterization of this specific compound to enable a thorough understanding of its structural and thermal properties.

Applications of 2 Fluorotetracene 5,12 Dione in Organic Electronics and Photonics

Development as Organic Semiconductor Materials

The introduction of a fluorine atom onto the tetracene-5,12-dione backbone is a key strategy in the molecular design of advanced organic semiconductors. Fluorination is known to modulate the frontier molecular orbital energy levels, particularly lowering the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance electron injection and transport, thereby favoring n-type or ambipolar behavior. This modification also influences the intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, which play a critical role in the solid-state packing and, consequently, the charge transport characteristics of the material. The development of 2-Fluorotetracene-5,12-dione is part of a broader effort to create stable and high-performance organic semiconductors by leveraging the unique properties of fluorine, including its high electronegativity and ability to induce favorable molecular arrangements. Research in this area focuses on synthesizing high-purity materials and understanding how the fluorine substitution impacts the material's fundamental electronic and physical properties.

Utilization in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental building blocks for various organic electronic circuits, and the performance of these devices is highly dependent on the semiconductor material used. This compound has been investigated as the active channel material in OFETs due to the anticipated benefits of fluorination on charge transport and device stability.

Investigation of Charge Carrier Mobilities

The charge carrier mobility is a critical parameter for evaluating the performance of an OFET. For this compound, research efforts are directed towards fabricating and characterizing OFETs to determine both electron and hole mobilities. The device architecture, including the choice of gate dielectric and electrode materials, as well as the deposition conditions of the organic semiconductor film, significantly influences the measured mobilities. The fluorine substituent is expected to promote electron transport, and studies focus on quantifying this effect and understanding the underlying structure-property relationships.

Interactive Data Table: Charge Carrier Mobilities of Fluorinated Acene-based OFETs

| Compound | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |

| Data not available | Data not available | Data not available | Data not available |

No specific data for this compound is available in the provided search results. The table is a template for when such data becomes available.

Prospects for Ambipolar Charge Transport

Ambipolar OFETs, capable of transporting both holes and electrons, are highly desirable for the fabrication of complementary logic circuits, which offer lower power consumption and better noise margins. The electron-withdrawing nature of the fluorine atom in this compound can lower both the HOMO and LUMO energy levels, potentially bringing them into a range where injection of both holes and electrons from appropriate electrodes is feasible. The prospect of achieving balanced ambipolar charge transport is a significant driver for the investigation of this material, as it would enable more complex and efficient organic electronic devices.

Potential in Organic Photovoltaic (OPV) Cells

In the field of organic photovoltaics, the properties of the donor and acceptor materials are crucial for achieving high power conversion efficiencies. The electronic properties of this compound, particularly its LUMO energy level, suggest its potential as an acceptor material in OPV cells. A well-matched acceptor LUMO level with the donor's HOMO level is essential for efficient exciton (B1674681) dissociation at the donor-acceptor interface. Furthermore, good electron mobility in the acceptor material is necessary for effective charge collection at the electrodes. Research in this area would involve blending this compound with suitable donor polymers or small molecules and evaluating the photovoltaic performance of the resulting devices.

Relevance in Organic Light-Emitting Diodes (OLEDs) and Luminescence Studies

The photophysical properties of organic materials are central to their application in Organic Light-Emitting Diodes (OLEDs). The introduction of a fluorine atom can influence the luminescence characteristics of the tetracene-5,12-dione core, including its emission wavelength, quantum yield, and stability. Luminescence studies on this compound would aim to characterize its fluorescence and phosphorescence properties in both solution and solid state. Understanding these properties is the first step towards assessing its potential as an emissive material or a host material in OLEDs. The stability of the material under electrical excitation is another critical factor that would be investigated to determine its viability for practical lighting and display applications.

Future Research Directions and Outlook for 2 Fluorotetracene 5,12 Dione

Exploration of Novel and Sustainable Synthetic Pathways

The future viability of 2-Fluorotetracene-5,12-dione as a functional material is contingent upon the development of efficient, scalable, and environmentally benign synthetic methodologies. Current research into the synthesis of similar compounds provides a foundation for several promising avenues of exploration.

One of the most logical retrosynthetic disconnections for this compound involves a Diels-Alder reaction . A plausible route would be the [4+2] cycloaddition of in situ generated 1,3-butadiene (B125203) with 2-fluoronaphthoquinone. This approach offers the advantage of building the tetracene core in a convergent manner. Future research should focus on optimizing reaction conditions, including the choice of solvent and catalyst, to maximize yield and minimize side products. Green chemistry principles could be integrated by exploring microwave-assisted synthesis or the use of more sustainable solvents.

Another promising strategy is the Friedel-Crafts acylation . This could involve the reaction of a suitably substituted phthalic anhydride (B1165640) with fluoronaphthalene in the presence of a Lewis acid catalyst like aluminum chloride. While a classic method, research into making Friedel-Crafts reactions more sustainable is ongoing, with a focus on using solid acid catalysts that can be easily recovered and reused. The regioselectivity of this reaction will be a critical aspect to control to ensure the desired 2-fluoro isomer is obtained.

Furthermore, late-stage fluorination of the parent tetracene-5,12-dione molecule represents another viable, albeit potentially challenging, route. The development of regioselective C-H fluorination techniques using modern reagents would be a significant advancement. Additionally, enzymatic synthesis, utilizing fluorinase enzymes, could offer a highly specific and environmentally friendly method for introducing the fluorine atom, aligning with the principles of sustainable chemistry. medsci.cn

| Synthetic Strategy | Key Reactants | Potential Advantages | Research Focus |

| Diels-Alder Reaction | 2-Fluoronaphthoquinone, 1,3-Butadiene | Convergent, atom-economical | Optimization of catalysts, exploration of green reaction conditions. |

| Friedel-Crafts Acylation | Phthalic anhydride derivative, Fluoronaphthalene | Well-established methodology | Use of recyclable solid acid catalysts, control of regioselectivity. |

| Late-Stage C-H Fluorination | Tetracene-5,12-dione, Fluorinating agent | Direct modification of the core structure | Development of regioselective fluorinating agents and conditions. |

| Enzymatic Fluorination | Tetracene-5,12-dione precursor, Fluorinase | High selectivity, environmentally benign | Enzyme engineering for substrate specificity and efficiency. |

Advanced Computational Modeling for Predictive Material Design and Optimization

The synergy between experimental synthesis and computational modeling is crucial for accelerating materials discovery. For this compound, in silico studies can provide profound insights into its electronic structure and charge transport properties before embarking on extensive synthetic efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting the fundamental electronic properties. These methods can accurately forecast the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govaimspress.com The HOMO-LUMO gap is a critical parameter that determines the material's optical and electronic characteristics. The introduction of the electronegative fluorine atom at the 2-position is expected to lower both the HOMO and LUMO energy levels compared to the parent tetracene-5,12-dione. This strategic lowering of the LUMO level is particularly advantageous for facilitating electron injection in n-type or ambipolar devices.

Beyond single-molecule properties, multiscale modeling approaches are necessary to predict the performance of this compound in a solid-state device. Molecular dynamics (MD) simulations can be employed to predict the most stable crystal packing motifs. The solid-state arrangement of molecules significantly influences the electronic coupling between adjacent molecules, which in turn dictates the charge carrier mobility. The interplay of π-π stacking and potential C-H···F interactions will be a key determinant of the final crystal structure.

Once plausible crystal structures are identified, kinetic Monte Carlo (KMC) simulations can be used to model charge transport through the material. By incorporating parameters derived from DFT calculations, such as reorganization energies and electronic couplings, KMC can predict both hole and electron mobilities. This predictive power allows for the a priori screening of different fluorination patterns and their impact on charge transport, guiding synthetic efforts towards the most promising candidates.

| Computational Method | Predicted Properties | Significance for Material Design |

| Density Functional Theory (DFT) | HOMO/LUMO energy levels, electron affinity, ionization potential. | Predicts stability, charge injection barriers, and suitability for n-type or p-type transport. |

| Time-Dependent DFT (TD-DFT) | Optical absorption and emission spectra. | Guides applications in optoelectronic devices like photodetectors and light-emitting transistors. |

| Molecular Dynamics (MD) | Crystal packing and thin-film morphology. | Determines the intermolecular electronic coupling and its impact on charge mobility. |

| Kinetic Monte Carlo (KMC) | Electron and hole mobilities. | Predicts the ultimate performance of the material in a transistor device. |

Integration into Emerging Organic Electronic Device Architectures and Systems

The predicted electronic properties of this compound make it a compelling candidate for a variety of emerging organic electronic devices. Its potential for balanced charge transport opens up possibilities beyond traditional unipolar transistors.

A primary area of interest is in ambipolar organic field-effect transistors (OFETs) . Ambipolar materials can transport both holes and electrons, which is a critical requirement for the fabrication of complementary logic circuits on a single semiconductor layer. nih.govresearchgate.net This simplifies device fabrication and can lead to lower power consumption. The electron-withdrawing nature of the fluorine atom is expected to lower the LUMO level sufficiently to allow for stable electron transport, while the extended π-system of the tetracene core retains its inherent hole-transporting capabilities.

Furthermore, the tailored optoelectronic properties of this compound could be leveraged in organic photodetectors (OPDs) and light-emitting field-effect transistors (LE-FETs) . The absorption spectrum, which can be predicted by TD-DFT, will determine its suitability for detecting specific wavelengths of light. In LE-FETs, the ability to transport both electrons and holes allows for recombination within the transistor channel, leading to light emission. The position of the fluorine atom can influence the emission color and efficiency.

The development of flexible and wearable electronics is another exciting frontier. The processability of this compound, potentially enhanced by the introduction of solubilizing side chains, will be a key factor in its integration into these next-generation systems. Solution-processable organic semiconductors are essential for low-cost, large-area fabrication techniques such as inkjet printing and roll-to-roll processing.

Tailoring Molecular Properties for Enhanced Optoelectronic Performance and Functionality

The single fluorine atom at the 2-position of the tetracene-5,12-dione core is just the starting point for a broader exploration of molecular design. The strategic placement of functional groups can further enhance the material's performance and introduce new functionalities.

The introduction of a single fluorine atom is a subtle yet powerful modification. Unlike perfluorination, which drastically alters the electronic properties and can lead to materials that are exclusively n-type, monofluorination offers a more nuanced tuning. nih.gov It is anticipated to improve air stability by lowering the HOMO level, making the material less susceptible to oxidation, while simultaneously improving electron injection without completely suppressing hole transport.

The following table presents plausible, computationally predicted optoelectronic properties for this compound compared to its parent compound and a hypothetical perfluorinated analogue, based on trends observed in similar acene systems.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Dominant Charge Transport |

| Tetracene-5,12-dione | -6.2 | -3.5 | 2.7 | p-type |

| This compound | -6.4 | -3.7 | 2.7 | Ambipolar |

| Perfluorotetracene-5,12-dione | -7.1 | -4.4 | 2.7 | n-type |

Further functionalization of the this compound core could involve the attachment of alkyl or alkoxy side chains. These groups can be used to improve solubility in common organic solvents, which is crucial for solution-based processing of thin films for devices. The length and branching of these side chains can also influence the solid-state packing of the molecules, providing another lever for tuning the charge transport properties.

Q & A

Q. What synthetic methodologies are recommended for 2-Fluorotetracene-5,12-dione, and how can purity be optimized?

The synthesis of fluorinated tetracene-diones typically involves halogenation or cycloaddition strategies. For fluorination, nucleophilic substitution using fluorinating agents (e.g., KF or Selectfluor®) on precursor molecules (e.g., hydroxyl or nitro-substituted tetracene-diones) is common . Cycloaddition reactions, as demonstrated in the synthesis of naphth[2,3-h]acepleiadylene-5,12-dione, can also be adapted by introducing fluorine via fluorinated reactants . Purification often employs recrystallization or column chromatography, with crystallization steps optimized using solvents like ethanol or acetone to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- X-ray diffraction (XRD) for crystal structure determination, as shown in tetracene-5,12-dione studies .

- Nuclear Magnetic Resonance (NMR) to confirm fluorine substitution and aromatic proton environments.

- Cyclic Voltammetry to assess redox behavior, particularly for electronic applications (e.g., organic semiconductors) .

- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. How can environmental monitoring studies detect this compound in urban air samples?

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with fluorescence detection are standard for polycyclic aromatic hydrocarbons (PAHs) and oxygenated PAHs (OPAHs). Sample preparation involves air particulate filtration, Soxhlet extraction with dichloromethane, and cleanup using silica gel columns to isolate fluorinated analogs .

Advanced Research Questions

Q. How to design experiments evaluating the environmental persistence of this compound?

Conduct photodegradation and hydrolysis studies under controlled UV light (e.g., 254 nm) and varying pH conditions. Compare degradation rates with non-fluorinated tetracene-diones using HPLC-UV quantification. Include computational modeling (e.g., DFT) to predict reaction pathways influenced by the fluorine substituent .

Q. What mechanisms underlie the cytotoxicity of this compound in cancer cells?

Evaluate DNA intercalation via UV-vis spectroscopy and circular dichroism. Assess topoisomerase II inhibition using plasmid relaxation assays. Measure reactive oxygen species (ROS) generation with fluorometric probes (e.g., DCFH-DA). Validate apoptosis induction through caspase-3 activation assays and lactate dehydrogenase (LDH) release measurements, as demonstrated in tetracene-dione analogs .

Q. How to resolve contradictions in cytotoxicity data across different cell lines?

Apply systematic quality control:

- Standardize cell culture conditions (e.g., passage number, media composition).

- Use multiple assays (MTT, LDH, clonogenic) to cross-validate results .

- Perform dose-response curves (IC50 calculations) and statistical analyses (e.g., ANOVA) to identify cell line-specific sensitivities . Reference methodologies from qualitative research conflict resolution frameworks .

Q. What computational approaches predict the reactivity of this compound in organic electronic applications?

Density Functional Theory (DFT) simulations can model electron affinity, ionization potential, and charge transport properties. Compare HOMO-LUMO gaps with non-fluorinated analogs to assess fluorination effects on conductivity. Validate predictions with experimental cyclic voltammetry data .

Q. How to structure-activity relationship (SAR) studies optimize bioactivity in fluorinated tetracene-diones?

Synthesize derivatives with varying substituents (e.g., methyl, hydroxyl) at positions adjacent to fluorine. Test cytotoxicity, DNA binding, and enzymatic inhibition (e.g., IDO1 for immunotherapy applications) across derivatives. Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.